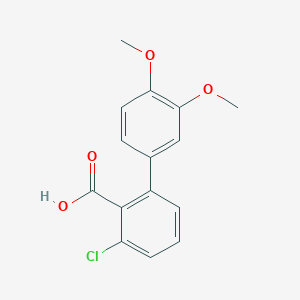
3-(3,4-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid (3,4-DMF-5-TFA) is an important organic compound used in a variety of scientific applications. It is a derivative of benzoic acid and is composed of a trifluoromethyl group attached to a dimethoxyphenyl group. This compound has a wide range of applications in the fields of pharmaceuticals, chemical synthesis, and research.
Mécanisme D'action
3,4-DMF-5-TFA acts as a catalyst in a variety of reactions. It can act as an acid catalyst in the hydrolysis of esters, amides, and carboxylic acids. It can also act as a base catalyst in the formation of carbon-carbon bonds. Additionally, 3,4-DMF-5-TFA can act as a Lewis acid in the formation of complexes with metal ions.
Biochemical and Physiological Effects
3,4-DMF-5-TFA is not known to have any direct biochemical or physiological effects. However, it may have indirect effects due to its ability to act as a catalyst in various reactions. For example, it may affect the rate of enzymatic reactions, which could have an effect on the biochemical and physiological processes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-DMF-5-TFA has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it is stable, non-toxic, and non-volatile, making it safe to use in experiments. However, it is important to note that 3,4-DMF-5-TFA can react with certain compounds, such as amines, to form potentially hazardous compounds. Therefore, it is important to take proper safety precautions when handling this compound.
Orientations Futures
The use of 3,4-DMF-5-TFA is likely to increase in the future due to its wide range of applications in scientific research. It is likely to be used in the development of new pharmaceuticals and in the synthesis of new compounds. Additionally, it is likely to be used in the study of enzyme kinetics and in the study of metal complexes. Finally, it is likely to be used as a catalyst in the synthesis of new compounds and in the manufacture of fine chemicals.
Méthodes De Synthèse
3,4-DMF-5-TFA is synthesized through a two-step process. The first step involves the reaction of 3,4-dimethoxyphenylmagnesium bromide with trifluoromethanesulfonic acid to form the trifluoromethylbenzoic acid. The second step involves the reaction of the trifluoromethylbenzoic acid with 3,4-dimethoxyphenylmagnesium bromide to form the 3,4-DMF-5-TFA. The synthesis of 3,4-DMF-5-TFA is relatively simple and can be easily accomplished using commercially available reagents.
Applications De Recherche Scientifique
3,4-DMF-5-TFA is widely used in scientific research. It is used as a reagent for the synthesis of various compounds and as a catalyst for various reactions. It is also used in the synthesis of pharmaceuticals and in the manufacture of fine chemicals. In addition, 3,4-DMF-5-TFA is used as a probe in the study of enzyme kinetics, as a ligand in the study of metal complexes, and as a substrate in the study of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c1-22-13-4-3-9(8-14(13)23-2)10-5-11(15(20)21)7-12(6-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPZVSPBPIOIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690855 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-27-6 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














